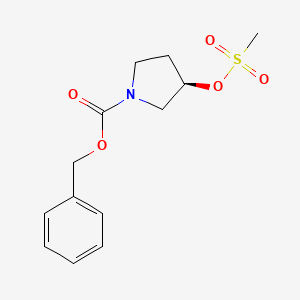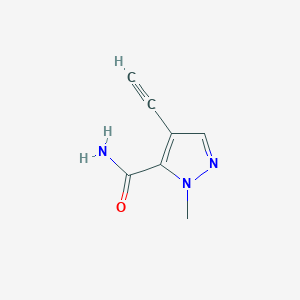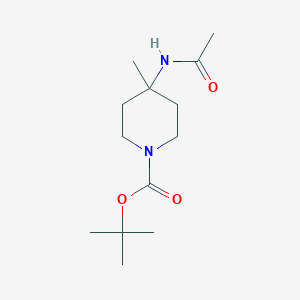
1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(m-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(m-tolyl)urea, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton Tyrosine Kinase). BTK is a key enzyme involved in the signaling pathway of B cells, which play a crucial role in the immune system. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for various B cell-related diseases, including lymphoma, leukemia, and autoimmune disorders.
Aplicaciones Científicas De Investigación
Urease Inhibition for Medical Applications
Research on urease inhibitors, such as "1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(m-tolyl)urea," highlights their potential as drugs for treating infections caused by urease-producing bacteria like Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Urease inhibitors are being explored for their therapeutic potential due to the critical role of urease in these infections. The search for alternative urease inhibitors is motivated by the side effects of current treatments and the need for more effective therapies (Kosikowska & Berlicki, 2011).
Blood Compatibility of Polymers
The role of "1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(m-tolyl)urea" in enhancing the blood compatibility of polymers, particularly in medical devices and implants, is another area of application. Research into the water structure at the blood–poly(meth)acrylate interface has shown that certain polymers exhibit excellent blood compatibility, suggesting that derivatives of this compound could be used to improve the hemocompatibility of medical polymers (Tanaka & Mochizuki, 2010).
Urea Biosensors
The development of urea biosensors represents a significant application of "1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(m-tolyl)urea" in the field of diagnostic tools. These biosensors are designed to detect and quantify urea concentrations in various contexts, including medical diagnostics and environmental monitoring. The use of urea derivatives in biosensors is driven by the need for accurate, reliable, and rapid detection methods for urea, which is a key marker in several physiological and pathological conditions (Botewad et al., 2021).
Drug Design
In drug design, "1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(m-tolyl)urea" and its derivatives are explored for their potential to interact with biological targets, influencing the selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. The unique binding capabilities of ureas make them an essential component in the development of drugs targeting a wide range of diseases, highlighting the versatility and importance of these compounds in medicinal chemistry (Jagtap et al., 2017).
Propiedades
IUPAC Name |
1-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-14-5-4-6-16(11-14)21-18(22)20-13-19(2,23)12-15-7-9-17(24-3)10-8-15/h4-11,23H,12-13H2,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHFUYAZBTZGLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC(C)(CC2=CC=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(m-tolyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-4-[(4-{[(4-methylphenyl)sulfanyl]methyl}benzyl)sulfanyl]benzene](/img/structure/B2880892.png)
![2-((5-bromothiophen-2-yl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2880893.png)

![6-Chloro-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-methoxyphenyl)sulfonyl]quinoline](/img/structure/B2880895.png)

![2-Amino-4-(4-ethylphenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2880899.png)


![5-(2-chlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2880902.png)

![N-(3-chlorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2880904.png)
![N-{[1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B2880907.png)
![Tert-butyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2880910.png)
